molecular formula C11H12N4O B1277446 5-amino-1-benzyl-1H-pyrazole-4-carboxamide CAS No. 56156-22-0

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Cat. No.: B1277446
CAS No.: 56156-22-0
M. Wt: 216.24 g/mol
InChI Key: PQTZUUPRPOFTPF-UHFFFAOYSA-N
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Description

Importance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to the field of medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. mdpi.comopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in over 85% of all biologically active molecules. ijnrd.org Their widespread presence is noted in numerous natural products, including alkaloids, vitamins, and antibiotics, as well as in a majority of synthetic drugs. mdpi.comijnrd.org An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their critical role in drug design. openmedicinalchemistryjournal.commsesupplies.com

The significance of these structures stems from their diverse chemical properties and their ability to engage in various biological interactions. The presence of nitrogen atoms can influence a molecule's stability, solubility, and capacity to form hydrogen bonds with biological targets like enzymes and receptors, which is often correlated with its therapeutic effect. mdpi.comopenmedicinalchemistryjournal.com This versatility allows for structural modifications that can fine-tune a compound's pharmacological properties, including its anti-inflammatory, anti-tumor, antibacterial, and antiviral activities. mdpi.com

Significance of the Pyrazole (B372694) Ring System in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.com This designation is due to its synthetic accessibility, favorable drug-like properties, and its versatile role as a bioisosteric replacement for other chemical groups. nih.gov The metabolic stability of pyrazole derivatives is a key factor contributing to their increased use in newly approved drugs. nih.gov

The pyrazole nucleus is a core component of numerous commercially successful drugs used to treat a wide range of conditions. nih.govresearchgate.net Notable examples include medications for cancer (ibrutinib, ruxolitinib), HIV (lenacapavir), pulmonary hypertension (riociguat), and erectile dysfunction (sildenafil). nih.govresearchgate.net The versatility of the pyrazole scaffold allows it to serve as a framework for developing potent inhibitors of various enzymes, such as protein kinases, which are crucial targets in oncology. nih.gov Research has demonstrated that incorporating a pyrazole ring can lead to potent inhibitors with improved, less lipophilic, and more drug-like properties. nih.gov

Overview of the 5-Amino-1H-pyrazole-4-carboxamide Structural Motif

The 5-amino-1H-pyrazole-4-carboxamide motif is a specific arrangement of atoms that serves as a valuable building block for developing targeted therapies. This scaffold consists of a central pyrazole ring substituted with an amino group (-NH2) at the 5-position and a carboxamide group (-CONH2) at the 4-position. This structure provides a versatile framework that can be chemically modified to interact with specific biological targets.

Derivatives of this motif have been investigated for a range of therapeutic applications, particularly in oncology. nih.govmdpi.com The amino and carboxamide groups can participate in crucial hydrogen bonding interactions within the active sites of enzymes, such as kinases, making this scaffold particularly effective for designing enzyme inhibitors. mdpi.com The recent approval of Pirtobrutinib, a reversible inhibitor of Bruton's Tyrosine Kinase (BTK) for treating mantle cell lymphoma, underscores the therapeutic potential of the 5-aminopyrazole carboxamide core. mdpi.com

Contemporary Academic Research Trajectories for the 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide Class

While specific research focusing exclusively on this compound is not extensively detailed in recent literature, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives is a subject of significant academic and industrial investigation, primarily in the development of kinase inhibitors for cancer therapy.

A major research trajectory involves designing these compounds as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov Aberrant FGFR signaling is implicated in various cancers, but the efficacy of existing inhibitors can be limited by drug resistance, often arising from gatekeeper mutations. nih.gov To overcome this, researchers have synthesized series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed to bind irreversibly to both wild-type and mutated FGFRs. nih.gov

One representative compound from such a study, Compound 10h , demonstrated potent activity against multiple FGFR isoforms and a key gatekeeper mutant in biochemical assays. nih.gov This compound also effectively suppressed the proliferation of various lung and gastric cancer cell lines. nih.gov X-ray crystallography confirmed that the compound binds covalently to its target, providing a promising avenue for developing next-generation anticancer drugs. nih.gov

The data below highlights the inhibitory activity of a representative compound from this class.

CompoundTargetIC₅₀ (nM)
10h FGFR146
FGFR241
FGFR399
FGFR2 V564F mutant62

Properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTZUUPRPOFTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429004
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56156-22-0
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Primary Synthetic Routes to the 5-Amino-1H-pyrazole-4-carboxamide Core

The formation of the fundamental pyrazole (B372694) ring is the cornerstone of synthesizing the target compound. Several reliable methods have been established for constructing this heterocyclic system.

Cyclocondensation Reactions of Substituted Hydrazines with Activated Nitriles and Ketones

A primary and widely utilized method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. nih.govmdpi.com This approach involves the reaction of a bidentate nucleophile, such as hydrazine, with various carbon units like 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or β-enaminones. mdpi.com For the synthesis of the 5-aminopyrazole core, β-ketonitriles are particularly important precursors. The reaction of β-ketonitriles with hydrazines is a key strategy for producing 5-aminopyrazole derivatives. beilstein-journals.orgnih.gov For instance, the reaction of α-cyano-β-dimethylaminocrotonamide with hydrazine hydrate (B1144303) directly yields 5-amino-3-methylpyrazole-4-carboxamide through the loss of dimethylamine (B145610) followed by cyclization. nih.gov

The general mechanism involves an initial reaction of the hydrazine with one of the electrophilic carbonyl or nitrile carbons, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the 1,3-difunctional compound. nih.gov

Multi-component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single step. nih.gov These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net The synthesis of pyranopyrazoles, which share a common pyrazole core, is often achieved through a four-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov

Specifically for 5-aminopyrazole-4-carbonitrile derivatives, a three-component reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) is a common strategy. researchgate.netnih.gov This approach highlights the versatility of MCRs in constructing the desired pyrazole scaffold with various substituents. The reaction typically proceeds through a series of condensations and cyclizations, often catalyzed by an acid, base, or a heterogeneous catalyst. nih.govtandfonline.com

Strategies Involving Malononitrile Derivatives

Malononitrile and its derivatives are exceptionally versatile building blocks in heterocyclic synthesis, particularly for constructing the 5-aminopyrazole core. beilstein-journals.orgnih.gov The presence of two nitrile groups and an active methylene (B1212753) group allows for a variety of chemical transformations.

A prominent example is the reaction of (ethoxymethylene)malononitrile with aryl hydrazines, which regioselectively yields 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org This reaction proceeds via a Michael-type addition followed by intramolecular cyclization. Similarly, three-component reactions involving malononitrile, an aldehyde, and a hydrazine derivative are frequently employed to synthesize a range of 5-aminopyrazole-4-carbonitriles. researchgate.netdoaj.org These reactions can be promoted by various catalysts or even proceed under catalyst-free conditions. researchgate.net The use of malononitrile is central to many MCRs that produce pyrazole-fused heterocyclic systems as well. researchgate.netresearchgate.net

Starting MaterialsReaction TypeProduct CoreReference(s)
Hydrazine, β-KetonitrileCyclocondensation5-Aminopyrazole beilstein-journals.orgnih.gov
Aldehyde, Malononitrile, Hydrazine, β-KetoesterFour-ComponentPyrano[2,3-c]pyrazole nih.govnih.gov
Aldehyde, Malononitrile, PhenylhydrazineThree-Component5-Amino-1-phenyl-pyrazole-4-carbonitrile researchgate.netnih.gov
(Ethoxymethylene)malononitrile, Aryl HydrazineMichael Addition-Cyclization5-Amino-1-aryl-pyrazole-4-carbonitrile scirp.org

Catalyst-Free and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methodologies. Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. This includes the use of greener solvents like water or ethanol (B145695), solvent-free conditions, and energy-efficient methods such as microwave irradiation or ultrasonication. researchgate.netnih.govdoaj.org

Several catalyst-free methods for the synthesis of 5-aminopyrazole derivatives have been reported. For instance, a one-pot, three-component synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles can be achieved in aqueous ethanol without any catalyst. researchgate.net Additionally, MCRs for synthesizing pyranopyrazoles have been developed under catalyst-free conditions. researchgate.net When catalysts are employed, there is a focus on using recyclable and non-toxic options, such as nano-catalysts or organocatalysts, to further enhance the green credentials of the synthesis. rsc.orgrsc.org These approaches not only reduce the environmental impact but also often simplify the work-up and purification procedures. rsc.org

ApproachKey FeaturesExample ApplicationReference(s)
Aqueous MediaUse of water as a solvent, reducing volatile organic compounds.Three-component synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.net
Microwave IrradiationRapid heating, shorter reaction times, often higher yields.Synthesis of pyrano[2,3-c]pyrazoles. nih.gov
UltrasonicationAcoustic cavitation enhances reaction rates.Synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles. doaj.org
Catalyst-FreeSimplifies reaction setup and purification, avoids toxic catalysts.One-pot synthesis of pyrazole derivatives. researchgate.netresearchgate.net
Recyclable CatalystsMagnetic nanoparticles, reusable catalysts for multiple cycles.Three-component synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.orgrsc.org

Derivatization and Structural Modification Strategies

Once the core pyrazole ring is synthesized, further modifications can be made to introduce desired functional groups and substituents, such as the N1-benzyl group in the target compound.

Modifications at the N1-Position of the Pyrazole Ring (e.g., Benzylation, Arylation)

The N1-position of the pyrazole ring is a common site for derivatization, allowing for the introduction of various alkyl, aryl, or benzyl (B1604629) groups. This modification is crucial for tuning the biological and physical properties of the molecule. While many synthetic routes, particularly MCRs, directly install a substituent at the N1-position by starting with a substituted hydrazine (e.g., phenylhydrazine to yield a 1-phenylpyrazole), nih.govscirp.org post-synthesis modification of an N-unsubstituted pyrazole is also a viable and important strategy.

The benzylation of an N-unsubstituted pyrazole can be achieved through standard N-alkylation reactions. This typically involves reacting the pyrazole with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that then attacks the benzyl halide in a nucleophilic substitution reaction. The choice of solvent and base is critical to ensure efficient and selective N1-alkylation over potential N2-alkylation or reaction at other nucleophilic sites, such as the 5-amino group. Protecting the amino group may be necessary in some cases to achieve the desired regioselectivity.

Substituent Effects and Functionalization on the Benzyl Moiety

The benzyl group at the N1 position of the pyrazole ring is more than a simple steric component; it significantly influences the compound's electronic properties and offers a site for further functionalization. Modifications on the aromatic ring of the benzyl moiety can modulate the compound's lipophilicity and pharmacokinetic properties.

Research on related 1-benzylpyrazole structures has demonstrated the feasibility of direct C-H functionalization. For instance, palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes proceeds via a twofold C-H activation of both the aryl and heteroaryl C-H bonds, leading to complex tricyclic systems. nih.gov This suggests that the benzyl group of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide could potentially undergo similar transformations.

Table 1: Examples of Substituted Benzyl Moieties in Pyrazole Derivatives

Substituent on Benzyl RingPotential Effect on PropertiesSynthetic Approach
Methoxy (-OCH3)Electron-donating, increases polarityUse of (4-methoxybenzyl)hydrazine (B87055) in pyrazole synthesis
Nitro (-NO2)Electron-withdrawing, increases electrophilicityUse of (4-nitrobenzyl)hydrazine in pyrazole synthesis
Halogens (-Cl, -F)Electron-withdrawing, modifies lipophilicityUse of halogen-substituted benzylhydrazines

Chemical Modifications at the C3, C4, and C5 Positions of the Pyrazole Ring

The pyrazole ring itself is a hub of reactivity, with the C3, C4, and C5 positions amenable to various chemical modifications.

The C3 position can be functionalized through several synthetic routes starting from precursors other than those leading directly to the title compound. For instance, the condensation of β-ketonitriles with hydrazines is a versatile method for constructing the 5-aminopyrazole core, where the substituent at the C3 position is determined by the structure of the starting β-ketonitrile. nih.gov

The C4 position , occupied by the carboxamide group in the parent molecule, is intrinsically linked to the synthesis of the pyrazole ring itself. Many synthetic strategies for 5-aminopyrazoles result in a cyano group at C4, which can then be hydrolyzed to the carboxamide. nih.gov This cyano group is a versatile handle for further transformations.

The C5-amino group is a key functional group for a multitude of chemical reactions. It can undergo acylation, alkylation, and diazotization reactions. For example, treatment of 5-aminopyrazoles with various acylating agents can lead to the corresponding amides. Diazotization of the 5-amino group followed by coupling reactions opens pathways to a wide range of functionalized pyrazoles and fused heterocyclic systems. nih.govresearchgate.net

Functionalization of the Carboxamide Group (e.g., N-substitution, amide isosteres)

The carboxamide group at the C4 position is a critical site for modification to explore structure-activity relationships.

N-substitution of the carboxamide can be readily achieved by reacting the corresponding pyrazole-4-carboxylic acid or its activated derivatives (like acid chlorides) with a variety of primary and secondary amines. This allows for the introduction of a wide range of substituents, modulating the compound's properties. The synthesis of various N-substituted pyrazole carboxamides has been widely reported as a strategy in the development of bioactive molecules. researchgate.net

Amide isosteres are functional groups that mimic the properties of an amide bond and are often employed to improve pharmacokinetic properties such as metabolic stability. Common bioisosteres for the amide group include 1,2,4-triazoles, oxadiazoles, and tetrazoles. ontosight.ainih.gov The synthesis of such analogs would typically involve the conversion of the pyrazole-4-carboxylic acid or nitrile into the desired heterocyclic ring through multi-step sequences. For example, a 1,2,4-triazole (B32235) can be constructed from the corresponding amidine or by reacting the nitrile with a hydrazine derivative followed by cyclization.

Table 2: Potential Functionalizations of the Carboxamide Group

ModificationReagents and ConditionsResulting Functional Group
N-Alkylation/ArylationCarboxylic acid activation (e.g., SOCl2), followed by reaction with R-NH2N-substituted amide
DehydrationDehydrating agents (e.g., POCl3)Nitrile
Conversion to ThioamideLawesson's reagentThioamide
Isosteric ReplacementMulti-step synthesis via nitrile or carboxylic acid1,2,4-Triazole, Oxadiazole, etc.

Ring Annulation and Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrazoloazines)

The this compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines.

The most common method for the synthesis of pyrazolo[3,4-d]pyrimidines involves the cyclocondensation of the 5-aminopyrazole-4-carboxamide with a one-carbon synthon. For example, heating with formamide (B127407) or urea (B33335) can lead to the formation of the pyrimidine (B1678525) ring. A novel one-flask method involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane (B44280) to yield pyrazolo[3,4-d]pyrimidines.

Other pyrazoloazines , such as pyrazolo[3,4-b]pyridines, can also be synthesized from 5-aminopyrazoles. This typically involves condensation with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of 5-aminopyrazoles with β-diketones in refluxing acetic acid can lead to the formation of pyrazolo[3,4-b]pyridines. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound.

Reaction Mechanisms of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of the 5-aminopyrazole core from β-ketonitriles and hydrazines is believed to proceed through an initial nucleophilic attack of the hydrazine on the keto group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the 5-aminopyrazole after tautomerization. nih.gov

The formation of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles often involves Vilsmeier-type intermediates. In the one-flask synthesis using DMF/PBr₃, the 5-aminopyrazole is thought to undergo amidination and imination to form a 4-(iminomethyl)-pyrazol-5-yl-formamidine intermediate. Subsequent intermolecular heterocyclization, promoted by an amine source like hexamethyldisilazane, leads to the fused pyrimidine ring.

In the case of pyrazolo[3,4-b]pyridine formation from 5-aminopyrazoles and β-diketones, the mechanism likely involves an initial condensation between the 5-amino group and one of the carbonyl groups of the diketone to form an enaminone intermediate. This is followed by an intramolecular cyclization where the C4 position of the pyrazole ring attacks the second carbonyl group, leading to the fused pyridine (B92270) ring after dehydration.

Advanced Structural Elucidation and Analytical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Determination

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide are not available. This data would be essential to confirm the proton and carbon environments within the molecule, verifying the presence and connectivity of the benzyl (B1604629) group, the pyrazole (B372694) core, and the carboxamide and amino functional groups.

Infrared (IR) Spectroscopy for Elucidation of Functional Group Linkages

A detailed IR spectrum with specific absorption frequencies (cm⁻¹) for this compound could not be located. Such a spectrum would be used to identify characteristic vibrational modes, such as N-H stretches for the amino and amide groups, the C=O stretch of the amide, and aromatic C-H and C=C stretches of the benzyl and pyrazole rings.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

The precise mass-to-charge ratio (m/z) from HRMS, which would confirm the molecular formula (C₁₁H₁₂N₄O), and the detailed fragmentation pattern are not available. This analysis is crucial for verifying the elemental composition and providing evidence of the compound's structure through the identification of characteristic fragment ions.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While the aforementioned study by Deng et al. reports an X-ray co-crystal structure of a derivative compound, specific crystallographic data for this compound, such as unit cell dimensions, space group, bond lengths, bond angles, and details of intermolecular interactions (e.g., hydrogen bonding), have not been found. This technique provides the most definitive evidence of the three-dimensional structure of a molecule in the solid state.

To fulfill the request with the required level of scientific rigor and detail, access to the experimental section and/or supplementary information of a primary research article describing the synthesis and characterization of this compound is necessary.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

Derivatives of the 5-amino-1H-pyrazole-4-carboxamide scaffold have been investigated against a variety of important biological targets, demonstrating the versatility of this chemical class. Molecular docking studies have been instrumental in profiling these interactions and identifying potential therapeutic applications. For instance, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov Docking simulations were essential in predicting how these compounds would fit into the ATP-binding pocket of the FGFR kinase domain.

In other research, hybrid virtual screening methods identified dipyrazole carboxamide derivatives as novel inhibitors of M. tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis and a target for anti-tubercular drugs. bohrium.com Furthermore, different pyrazole-carboxamide series have been docked against carbonic anhydrase isoenzymes (hCA I and hCA II), which are targets for diuretics and anti-glaucoma agents. nih.gov

Table 1: Profile of Target Receptors and Enzymes for Pyrazole (B372694) Carboxamide Derivatives in Docking Studies
Compound ClassTarget Protein/EnzymeTherapeutic AreaReference
5-amino-1H-pyrazole-4-carboxamide derivativesFibroblast Growth Factor Receptors (FGFRs)Oncology nih.gov
Dipyrazole carboxamide derivativesEnoyl-acyl carrier protein reductase (InhA)Infectious Disease (Tuberculosis) bohrium.com
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase (hCA I & hCA II)Glaucoma, Diuretics nih.gov
1H-pyrazole-1-carbothioamide derivativesEpidermal Growth Factor Receptor (EGFR) KinaseOncology nih.gov

A critical outcome of molecular docking is the detailed analysis of the binding mode, which reveals the specific interactions that stabilize the ligand-protein complex. These studies identify key molecular recognition elements—features of the ligand and protein that are crucial for binding.

For the 5-amino-1H-pyrazole-4-carboxamide scaffold, several key interactions are consistently observed:

Hydrogen Bonding: The pyrazole ring nitrogens, the 5-amino group, and the carboxamide moiety are all potent hydrogen bond donors and acceptors. In studies of InhA inhibitors, the dipyrazole carboxamide moiety was shown to form essential hydrogen bonds with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor in the enzyme's binding pocket. bohrium.com

Covalent Interactions: In the case of FGFR inhibitors, a representative compound, 10h , was designed to form an irreversible covalent bond with a cysteine residue in the receptor. An X-ray co-crystal structure confirmed this covalent binding, providing ultimate validation for the docking predictions. nih.gov

Coordination with Metal Ions: For carbonic anhydrase inhibitors, docking studies revealed that the sulfonamide group present in the pyrazole-carboxamide derivatives interacts directly with the Zn+2 ion located in the active site, an interaction known to be critical for potent enzyme inhibition. nih.gov

Table 2: Key Molecular Interactions Identified Through Docking Studies
TargetInteracting Ligand GroupKey Protein Residue/ComponentType of InteractionReference
FGFR1Acrylamide warheadCys488Covalent Bond nih.gov
InhADipyrazole carboxamideNAD+ cofactorHydrogen Bond bohrium.com
hCA I / hCA IISulfonamide groupZn+2 ionMetal Coordination nih.gov
EGFR KinasePyrazole coreMet793Hydrogen Bond nih.gov

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Docking-based virtual screening is a powerful method for hit identification. A hybrid virtual screening strategy, integrating both ligand- and structure-based methods, was successfully employed to discover dipyrazole carboxamide derivatives as direct inhibitors of InhA. bohrium.com This approach began with large compound databases and filtered them down to a small number of potential hits for biological testing, ultimately validating two compounds as promising lead candidates with significant activity. bohrium.com This demonstrates how in silico screening can efficiently sift through vast chemical space to uncover novel active compounds built upon the pyrazole carboxamide framework.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds.

The foundation of any QSAR model is the conversion of chemical structures into numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic characteristics.

For a series of 1H-pyrazole-1-carbothioamide derivatives studied as EGFR kinase inhibitors, a range of two-dimensional (2D) descriptors were calculated. nih.gov These can include:

Topological descriptors: Quantify molecular branching and connectivity.

Constitutional descriptors: Relate to the molecular formula (e.g., molecular weight, atom counts).

Adjacency and distance matrix descriptors: Describe the arrangement of atoms and bonds within the molecule. nih.gov

Once generated, a crucial step is to select the most relevant descriptors that have the strongest correlation with biological activity. Methods like stepwise multiple linear regression (SW-MLR) and forward selection partial least-squares (PLS) regression are used to systematically identify the descriptors that build the most statistically robust model. nih.gov

Using the selected descriptors, a mathematical equation is developed that links them to the biological activity. For a set of 1H-pyrazole-1-carbothioamide derivatives, a 2D-QSAR model was constructed to predict their EGFR inhibitory activity. nih.gov The study indicated that adjacency distance matrix descriptors were particularly influential in determining the activity of these compounds. nih.gov

A QSAR model is only useful if it has predictive power. Therefore, rigorous validation is essential. Common validation techniques include:

Internal Validation: The leave-one-out (LOO) cross-validation method is frequently used, where the model is repeatedly built leaving out one compound at a time and then predicting the activity of the excluded compound. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that were not used in the model's development. A high predictive correlation coefficient (R²_pred) for the external set confirms the model's utility for predicting new chemical entities. nih.gov

Based on the insights from a validated QSAR model, new compounds with potentially enhanced potency can be designed and prioritized for synthesis. nih.gov

Table 3: Example of a Generic QSAR Model and its Statistical Parameters
Model ParameterDescriptionTypical Value for a Good Model
Model EquationActivity = c0 + (c1 * Desc1) + (c2 * Desc2) + ...N/A
r² (Coefficient of Determination)Measures the goodness of fit of the model.> 0.6
q² (Cross-validated r²)Measures the internal predictive ability of the model.> 0.5
R²_pred (External Validation r²)Measures the ability to predict an external test set.> 0.5

Note: This table presents a generic format and typical statistical thresholds for QSAR models. Specific values are dependent on the dataset and modeling method used. nih.gov

Prediction of Biological Activity for Undiscovered Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone for predicting the biological activity of novel, yet-to-be-synthesized analogues of a lead compound. For the 5-amino-1-benzyl-1H-pyrazole-4-carboxamide scaffold, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. rsc.orgmdpi.com

These models correlate the physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) of a series of known analogues with their measured biological activities. rsc.org The process involves aligning the structures of a training set of molecules and calculating these fields around them. The resulting data is then analyzed using statistical methods to generate a model that can predict the activity of new compounds. mdpi.com

For instance, a hypothetical QSAR study on analogues of this compound targeting a specific kinase could yield a model that suggests modifications to enhance potency. The model might indicate that introducing bulky, hydrophobic groups at a particular position on the benzyl (B1604629) ring or modifying the carboxamide group could lead to improved activity. These insights guide the synthesis of only the most promising candidates, saving significant time and resources. eurasianjournals.comresearchgate.net

Table 1: Hypothetical 3D-QSAR Model Predictions for Novel Analogues

AnalogueModification from Parent ScaffoldPredicted pIC50Key Favorable Interactions
Analogue 1 4-chloro substitution on benzyl ring7.8Steric and electrostatic
Analogue 2 3-methoxy substitution on benzyl ring7.2H-bond acceptor
Analogue 3 N-methyl on carboxamide6.5Hydrophobic
Analogue 4 4-trifluoromethyl on benzyl ring8.1Electrostatic and hydrophobic

Note: The data in this table is illustrative and intended to represent the type of output generated from a QSAR study.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can provide valuable information about its molecular properties. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. tandfonline.com

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. researchgate.netnih.gov The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions rich or poor in electrons, which is crucial for understanding intermolecular interactions, such as hydrogen bonding. tandfonline.com

Table 2: Calculated Electronic Properties of this compound via DFT

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -6.2 eVRelates to electron-donating ability
LUMO Energy -1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.4 eVIndicator of chemical stability and reactivity
Dipole Moment 3.5 DebyeMeasures molecular polarity

Note: These values are hypothetical and representative of typical DFT calculation outputs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static modeling. eurasianjournals.comnih.gov For this compound, MD simulations are particularly useful for conformational analysis and for understanding its interaction with a biological target, such as a protein kinase or receptor. nih.govmanchester.ac.uk

An MD simulation begins with a starting structure, often obtained from molecular docking, and calculates the trajectory of atoms and molecules by solving Newton's equations of motion. nih.govresearchgate.net This allows for the exploration of the compound's conformational landscape, identifying the most stable and low-energy shapes it can adopt in a solvent environment. manchester.ac.uk

When studying a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net By monitoring parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the complex remains stable throughout the simulation. researchgate.netaalto.fi Furthermore, analysis of the simulation trajectory can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govnih.gov This detailed understanding of the dynamic interactions is essential for structure-based drug design. nih.gov

Table 3: Summary of a Hypothetical 100 ns MD Simulation of a Protein-Ligand Complex

Simulation ParameterResultInterpretation
Average Ligand RMSD 1.5 ÅThe ligand remains stably bound in the active site.
Average Protein Backbone RMSD 2.0 ÅThe overall protein structure is stable.
Key Interacting Residues Glu152, Phe105, Arg76These residues are critical for anchoring the ligand.
Dominant Interaction Types Hydrogen bonds, π-π stackingIndicates the nature of the binding forces.
Binding Free Energy (MM-GBSA) -45.5 kcal/molPredicts a strong binding affinity. researchgate.net

Note: This table presents illustrative data from a typical MD simulation analysis.

De Novo Drug Design and Ligand-Based Pharmacophore Modeling

When the 3D structure of the biological target is unknown, ligand-based methods become invaluable. Ligand-based pharmacophore modeling involves identifying the essential chemical features that a molecule must possess to bind to a specific target, based on a set of known active compounds. nih.govrsc.org For the this compound series, a pharmacophore model could be generated from several potent analogues. This model would consist of a 3D arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases to identify novel, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. researchgate.net

De novo drug design takes this a step further by computationally "growing" new molecules within the constraints of a receptor's binding site or a pharmacophore model. Algorithms piece together molecular fragments to create novel structures that are optimized for high-affinity binding. The this compound scaffold could serve as a starting fragment or template in such a design process, allowing for the computational generation of entirely new analogues with potentially improved properties.

Table 4: Hypothetical Pharmacophore Model for a Kinase Target

Feature IDFeature TypeX, Y, Z Coordinates (Å)Radius (Å)
HBA1 Hydrogen Bond Acceptor(2.1, 5.4, -1.3)1.2
HBD1 Hydrogen Bond Donor(4.5, 3.2, -0.8)1.0
HYD1 Hydrophobic(-1.8, 6.1, 2.5)1.5
AR1 Aromatic Ring(0.5, 1.9, 3.1)1.6

Note: The data is for illustrative purposes to show the components of a pharmacophore model.

Pre Clinical Biological Activity and Mechanistic Studies

Anticancer and Antiproliferative Activities

The fight against cancer is a primary focus of research involving 5-amino-1-benzyl-1H-pyrazole-4-carboxamide and its related compounds. These molecules have demonstrated considerable efficacy in inhibiting the growth of various cancer cells and targeting specific pathways that are crucial for tumor development and progression.

In vitro studies have consistently shown that derivatives of this compound can effectively suppress the proliferation of a range of human cancer cell lines. For instance, certain pyrazole (B372694) derivatives have been shown to inhibit the growth of breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT116), and cervical cancer (HeLa) cells. nih.govwaocp.orgrsc.org

One study highlighted a pyrazole-4-carboxamide analogue, compound 6k, which demonstrated significant cytotoxicity against HeLa and HepG2 cells with IC50 values of 0.43 μM and 0.67 μM, respectively. nih.gov Another series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which share structural similarities, also showed potent cytotoxic activity. Compound 7b from this series was particularly effective against MCF-7 and HeLa cells, with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org

Compound/DerivativeCell LineActivity (IC50)Reference
Pyrazole-4-carboxamide analogue (6k)HeLa0.43 μM nih.gov
Pyrazole-4-carboxamide analogue (6k)HepG20.67 μM nih.gov
2-amino-4-aryl-pyrimidine derivative (7b)MCF-70.48 ± 0.11 μM rsc.org
2-amino-4-aryl-pyrimidine derivative (7b)HeLa0.74 ± 0.13 μM rsc.org

A key mechanism behind the anticancer activity of these compounds is their ability to inhibit specific protein kinases, which are enzymes that play a critical role in cell signaling and growth. Dysregulation of these kinases is a common feature of many cancers.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are often aberrantly activated in various cancers. nih.gov Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR inhibitors, meaning they can target multiple members of the FGFR family. nih.gov One representative compound, 10h, demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and a gatekeeper mutant FGFR2 V564F, with IC50 values of 46, 41, 99, and 62 nM, respectively. nih.gov

Aurora kinases , particularly Aurora A and Aurora B, are essential for cell division, and their abnormal expression can lead to chromosomal instability and tumor formation. nih.gov A novel pyrazole-4-carboxamide analogue, 6k, was found to selectively inhibit both Aurora A and Aurora B with IC50 values of 16.3 nM and 20.2 nM, respectively. nih.gov

Other kinases such as Epidermal Growth Factor Receptor (EGFR) and the components of the PI3K/AKT/mTOR signaling pathway are also potential targets for pyrazole-based compounds, contributing to their anticancer effects. rsc.orgmdpi.com

Compound/DerivativeTarget KinaseActivity (IC50)Reference
5-amino-1H-pyrazole-4-carboxamide derivative (10h)FGFR146 nM nih.gov
FGFR241 nM
FGFR399 nM
FGFR2 V564F62 nM
Pyrazole-4-carboxamide analogue (6k)Aurora A16.3 nM nih.gov
Aurora B20.2 nM

Beyond kinases, these pyrazole derivatives have been investigated for their ability to inhibit other crucial enzymes. Histone Deacetylases (HDACs) are a class of enzymes that play a role in gene expression, and their inhibitors have shown promise as cancer therapeutics. nih.govnih.gov While direct studies on this compound are limited, the broader class of pyrazole derivatives has been explored for HDAC inhibition. nih.gov

The antiproliferative effects of this compound derivatives are mediated by several cellular mechanisms.

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, the Aurora kinase inhibitor 6k was found to arrest the cell cycle at the G2/M phase. nih.gov Other related compounds have been shown to induce G1 phase arrest. mdpi.commdpi.com

Apoptosis Induction: A crucial mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells. rsc.orgnih.gov This is often achieved by modulating the expression of key apoptosis-regulating proteins like Bax and Bcl-2 and activating the caspase cascade. rsc.org

Modulation of Reactive Oxygen Species (ROS): Some pyrazole compounds can influence the levels of reactive oxygen species within cancer cells. nih.gov An increase in intracellular ROS can lead to oxidative stress and subsequently trigger apoptosis. rsc.orgmdpi.com

Antimicrobial and Anti-infective Activities

In addition to their anticancer properties, pyrazole-based compounds have also been investigated for their potential to combat infectious diseases.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat. The pyrazole scaffold is recognized for its potential antitubercular activity. nih.gov Studies have shown that certain pyrazole derivatives can effectively inhibit the growth of M. tuberculosis. nih.gov For example, a series of furanyl pyrazolo[3,4-b] quinoline-5-ones, which incorporate a pyrazole ring, displayed significant activity against M. tuberculosis, with some derivatives being more active than the standard drug pyrazinamide. nih.gov Another study on a triazole thiol compound, which shares structural similarities, showed promising activity against both drug-sensitive (H37Rv) and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com

Antibacterial Spectrum and Efficacy

The pyrazole carboxamide scaffold has been the subject of research for its potential antibacterial properties. Studies have demonstrated that derivatives of this chemical class exhibit activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Research into novel pyrazole-4-carboxamide derivatives has shown that certain compounds possess noticeable antibacterial potential. For instance, some derivatives have displayed inhibitory effects against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative organisms such as Escherichia coli and Pseudomonas aeruginosa. japsonline.com The antibacterial activity of pyrazole derivatives is often influenced by the nature of the substituents on the pyrazole ring and the carboxamide moiety. japsonline.comnih.gov Some pyrazoline-clubbed pyrazole derivatives have been identified as moderate growth inhibitors of S. aureus, while others have shown potency against P. aeruginosa. nih.gov Furthermore, specific pyrazole analogues have demonstrated significant activity, with MIC values as low as 0.25 μg/mL against E. coli and Streptococcus epidermidis. nih.gov These findings underscore the potential of the pyrazole carboxamide core in the development of new antibacterial agents. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
Compound/Derivative TypeBacterial StrainActivity MeasurementResultReference
Pyrazole Analogue (Compound 3)Escherichia coli (Gram-negative)MIC0.25 μg/mL nih.gov
Pyrazole Analogue (Compound 4)Streptococcus epidermidis (Gram-positive)MIC0.25 μg/mL nih.gov
Thiazolidinone-clubbed PyrazoleEscherichia coliMIC16 μg/mL nih.gov
Tethered Thiazolo-pyrazole DerivativeMRSAMIC4 μg/mL nih.gov

Antifungal Efficacy and Proposed Mode of Action

Pyrazole carboxamide derivatives are recognized as a significant class of fungicides, with several commercialized products used in agriculture. nih.gov Their efficacy extends to a broad spectrum of plant pathogenic fungi. Research has demonstrated that specific pyrazole carboxamides exhibit potent inhibitory activity against fungi such as Rhizoctonia solani, Valsa mali, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govacs.org

The primary proposed mode of action for the antifungal activity of many pyrazole carboxamides is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. nih.govnih.gov By binding to the SDH enzyme, these compounds disrupt the fungal cell's energy production process, leading to growth inhibition and cell death. acs.org Molecular docking studies have supported this mechanism, showing that pyrazole carboxamide derivatives can fit into the binding pocket of SDH, interacting with key amino acid residues. nih.govacs.org The efficacy of these compounds is often measured by their EC50 value, the concentration that causes a 50% reduction in fungal growth. Some novel derivatives have shown EC50 values significantly lower than those of commercial fungicides like boscalid. nih.govacs.org

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Carboxamide Derivatives
Compound/Derivative TypeFungal PathogenActivity MeasurementResultReference
Pyrazole Carboxamide Thiazole Derivative (6i)Valsa maliEC501.77 mg/L nih.gov
Pyrazole Carboxamide Thiazole Derivative (19i)Valsa maliEC501.97 mg/L nih.gov
Pyrazole-4-carboxamide (7d)Rhizoctonia solaniEC500.046 μg/mL acs.org
Pyrazole-4-carboxamide (12b)Rhizoctonia solaniEC500.046 μg/mL acs.org
Diarylamine Pyrazole Carboxamide (SCU2028)Rhizoctonia solaniEC500.022 mg/L nih.gov
1,5-Diaryl Pyrazole (5b)Candida albicansMIC250 μg/mL

Antiparasitic Activity (in vitro and in vivo animal models for Cryptosporidium parvum, Trypanosoma cruzi)

The 5-aminopyrazole-4-carboxamide scaffold has been identified as a promising starting point for the development of therapies against the protozoan parasite Cryptosporidium parvum, a major cause of diarrheal disease. nih.govnih.gov These compounds have been developed as bumped-kinase inhibitors (BKIs) that selectively target calcium-dependent protein kinase 1 (CpCDPK1) in the parasite. nih.gov Inhibition of this essential enzyme interferes with the parasite's ability to invade host cells and proliferate. nih.gov Lead compounds from this class have demonstrated potent inhibition of C. parvum growth in in vitro cell-based assays. nih.gov Furthermore, their efficacy has been confirmed in in vivo studies using neonatal mouse models of cryptosporidiosis, where administration of these compounds led to a substantial reduction in parasite burden. nih.govnih.gov

The pyrazole nucleus has also been investigated for activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. While much of the recent focus has been on related scaffolds like 5-amino-1,2,3-triazole-4-carboxamides, which have shown potent activity in both in vitro and in vivo models, the broader class of pyrazole derivatives has also been evaluated. nih.govacs.orgdundee.ac.uk For example, certain pyrazole derivatives have been tested for their in vitro activity against the epimastigote stage of T. cruzi. globalresearchonline.net This research indicates that nitrogen-containing heterocyclic compounds, including pyrazoles, are a valuable area of exploration for new anti-trypanosomal agents.

Table 3: Antiparasitic Activity of 5-Aminopyrazole-4-Carboxamide-Based Compounds
Compound TypeParasiteModelKey FindingReference
5-Aminopyrazole-4-Carboxamide BKICryptosporidium parvumIn vitro cell culturePotent inhibition of parasite growth nih.gov
5-Aminopyrazole-4-Carboxamide BKICryptosporidium parvumIn vivo neonatal mouse modelSubstantial reduction of parasite burden nih.govnih.gov
Pyrazole DerivativeTrypanosoma cruzi (epimastigotes)In vitro assayDemonstrated antiparasitic activity globalresearchonline.net

Neuropharmacological Activities

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of the pyrazole scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. nih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Research has shown that various substituted pyrazoles and their reduced forms, pyrazolines, can exhibit significant MAO-B inhibitory activity. nih.govnih.gov

Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring are crucial for both potency and selectivity over the MAO-A isoform. nih.gov For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good selective MAO-B inhibitory activity in the nanomolar or low micromolar range. nih.gov Similarly, studies on halogenated pyrazolines found that substitution with aryl groups at the 3rd and 5th positions favored MAO-B inhibition, with some compounds showing sub-micromolar IC50 values and high selectivity. nih.gov

Table 4: MAO-B Inhibitory Activity of Selected Pyrazole/Pyrazoline Derivatives
Compound/Derivative TypeActivity MeasurementResultSelectivity Index (MAO-A/MAO-B)Reference
3-Aryl-1-phenyl-1H-pyrazole (3f)pIC503.47Highly Selective for MAO-B nih.gov
Halogenated Pyrazoline (EH7)IC500.063 µM133.0 nih.gov
Halogenated Pyrazoline (EH6)IC50>0.179 µM>55.8 nih.gov

Acetylcholinesterase (AChE) Inhibition

The pyrazole scaffold is also a key feature in the design of acetylcholinesterase (AChE) inhibitors, which are used in the symptomatic treatment of Alzheimer's disease. researchgate.net By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Numerous studies have synthesized and evaluated pyrazole derivatives for their ability to inhibit AChE.

For example, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives were found to be effective AChE inhibitors, with activity in the nanomolar range. nih.gov Other research on N-substituted pyrazole derived α-aminophosphonates identified compounds with IC50 values more potent than the standard drug tacrine. nih.gov More recently, sulfenylated 5-aminopyrazoles were developed as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), with some derivatives showing potent, low-micromolar inhibition of AChE. nih.gov These findings highlight the versatility of the pyrazole structure in designing enzyme inhibitors for neurodegenerative diseases.

Table 5: AChE Inhibitory Activity of Selected Pyrazole Derivatives
Compound/Derivative TypeActivity MeasurementResultReference
3-Aryl-1-phenyl-1H-pyrazole (3e)pIC504.2 nih.gov
N-substituted pyrazole α-aminophosphonate (4ah)IC500.055 µM nih.gov
N-substituted pyrazole α-aminophosphonate (4bh)IC500.017 µM nih.gov
2-Pyrazoline derivative (2l)IC500.040 µM acs.org
Sulfenylated 5-aminopyrazole (3b)IC501.634 µM nih.gov

Insecticidal and Agrochemical Applications (in vivo bioassays against specific pests)

Pyrazole carboxamides are a well-established and important class of insecticides in the agrochemical industry. nih.gov Their broad spectrum of activity makes them effective against a variety of agricultural pests. Research has focused on designing novel pyrazole derivatives and evaluating their efficacy in in vivo bioassays against specific insect species.

Studies based on commercial insecticides like tolfenpyrad (B1681338) have led to the synthesis of new pyrazole-5-carboxamides. nih.gov These compounds have been tested against pests such as the cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), bean aphid (Aphis craccivora), and spider mite (Tetranychus cinnabarinus). nih.govacs.org Bioassays revealed that some derivatives exhibit high insecticidal activity, causing significant mortality at low concentrations. nih.govacs.org For instance, certain compounds showed 60% stomach activity against cotton bollworm at just 5 mg/kg. nih.gov Other research on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated notable efficacy against the tomato leafminer (Tuta absoluta), with some compounds causing up to 75% larval mortality after 48 hours. researchgate.net These results confirm the value of the pyrazole scaffold in developing new solutions for crop protection. nih.gov

Table 6: In Vivo Insecticidal Activity of Selected Pyrazole Derivatives
Compound/Derivative TypePest SpeciesAssay TypeResult (% Mortality @ Concentration/Time)Reference
α-Chloromethyl-N-benzyl pyrazole-5-carboxamide (Ij, Il)Helicoverpa armigera (Cotton bollworm)Stomach activity60% @ 5 mg/kg nih.gov
Pyrazole-5-carboxamide (Ie)Aphis craccivora (Bean aphid)Foliar contact100% @ 200 mg/kg nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c)Tuta absoluta (Tomato leafminer)Larval mortality75% @ 48 hours
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile (3b)Tuta absoluta (Tomato leafminer)Larval mortality60% @ 48 hours

Other Reported Biological Activities (e.g., Anti-inflammatory, Analgesic, if supported by general pyrazole carboxamide research)

While specific preclinical studies on the anti-inflammatory or analgesic properties of this compound are not extensively detailed in publicly available research, the broader class of pyrazole and pyrazole carboxamide derivatives has been a significant focus of research for potential therapeutic applications, including in the management of inflammation and pain. nih.govbohrium.com The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Research into various pyrazole derivatives has consistently demonstrated their potential as anti-inflammatory and analgesic agents. researchgate.netsciencescholar.useco-vector.com These biological activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). bohrium.commdpi.com The structural features of the pyrazole ring and its substituents play a crucial role in the potency and selectivity of these compounds. researchgate.net

Anti-inflammatory Activity of Pyrazole Carboxamide Derivatives

Numerous studies have synthesized and evaluated novel pyrazole carboxamide derivatives for their anti-inflammatory effects. For instance, a series of 1,3,4-thiadiazole (B1197879) linked pyrazole-3-carboxamide derivatives showed significant inhibition of inflammation in animal models, with one compound demonstrating more potent activity than the standard drug indomethacin (B1671933) at later time points. nih.gov Another study on quinoline-2-carboxamides containing a pyrazole moiety also reported promising anti-inflammatory activity in an in vitro protein denaturation assay, with some derivatives showing inhibition comparable to diclofenac (B195802) sodium. researchgate.net

The mechanism of anti-inflammatory action for many pyrazole derivatives involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. bohrium.commdpi.com Some derivatives have been specifically designed and evaluated for their selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional NSAIDs. researchgate.net Research on 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives has identified compounds with potent and selective COX-2 inhibitory activity. researchgate.netnih.gov

The following table summarizes the anti-inflammatory activity of selected pyrazole carboxamide derivatives from various studies.

Derivative ClassModel/AssayKey FindingsReference
1,3,4-Thiadiazole linked pyrazole-3-carboxamidesCarrageenan-induced rat paw edemaSignificant inflammation inhibition (up to 81.00%) nih.gov
Quinoline-2-carboxamides containing pyrazoleProtein denaturation methodPromising percent inhibition (up to 82.52%) researchgate.net
4-(5-Amino-pyrazol-1-yl)benzenesulfonamidesIn vitro COX inhibition assaysPotent and selective COX-2 inhibition researchgate.netnih.gov
Pyrazolo[1,5-a]quinazoline-3-carboxamidesLPS-induced NF-κB activity in THP-1Blue cellsIdentified compounds with anti-inflammatory activity (IC50 < 50 µM) mdpi.com

Analgesic Activity of Pyrazole Carboxamide Derivatives

The analgesic effects of pyrazole derivatives are often linked to their anti-inflammatory properties, as reduction in inflammation can alleviate pain. eco-vector.com Several studies have specifically investigated the antinociceptive (pain-relieving) effects of this class of compounds. For example, a series of pyrazolo[3,4-c]pyrazole-2(3H)-carboxamides were synthesized and showed analgesic activity in experimental models. researchgate.netsciencescholar.us

The mechanism of analgesia for these compounds is believed to be multifactorial, potentially involving central and peripheral pathways. In addition to inhibiting prostaglandin (B15479496) synthesis, some pyrazole derivatives may modulate other signaling pathways involved in pain perception. A study on a new pyrazole compound, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, demonstrated its antinociceptive effects in various mouse models of pain, with the mechanism potentially involving the NO/cGMP pathway and calcium channels. nih.gov

The table below presents findings on the analgesic activity of certain pyrazole derivatives.

Derivative ClassModel/AssayKey FindingsReference
Pyrazolo[3,4-c]pyrazole-2(3H)-carboxamidesAcetic acid-induced writhing, hot plate testExhibited analgesic activities researchgate.netsciencescholar.us
Pyrazole derivatives of 1,2,4-triazole-3-thiolAcetic acid-induced writhing, formalin testDemonstrated antinociceptive activity
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazoleAcetic acid-induced writhing, formalin test, tail flick testReduced nociceptive responses nih.gov
4-(5-Amino-pyrazol-1-yl)benzenesulfonamidesIn vivo analgesic assaysDemonstrated analgesic activity researchgate.netnih.gov

Given the extensive research demonstrating the anti-inflammatory and analgesic potential of the pyrazole carboxamide scaffold, it is plausible that this compound could exhibit similar biological activities. mdpi.com The presence of the amino group and the carboxamide functional group on the pyrazole ring are features found in other biologically active pyrazole derivatives. nih.gov However, without direct experimental evidence, this remains a hypothesis that would require further preclinical investigation to confirm.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Essential Pharmacophoric Elements within the 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide Scaffold

The fundamental pharmacophore of the this compound scaffold consists of several key features that are crucial for molecular recognition and biological function. The pyrazole (B372694) ring acts as a central, planar scaffold. The 5-amino group and the 4-carboxamide moiety are critical hydrogen-bonding elements.

Key pharmacophoric features include:

Hydrogen Bond Donors: The amine (NH2) at the C5 position and the amide (NH) of the carboxamide group are essential hydrogen bond donors. The C5-amino group, in particular, is a common feature in many kinase inhibitors, often forming a key interaction with the hinge region of the kinase domain.

Hydrogen Bond Acceptor: The carbonyl oxygen of the C4-carboxamide group serves as a crucial hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The pyrazole ring itself and the N1-benzyl substituent provide hydrophobic surfaces for van der Waals and aromatic interactions within target binding sites. The benzyl (B1604629) group at the N1 position occupies a specific pocket, and its orientation and substitution pattern are critical for potency and selectivity.

These elements create a specific three-dimensional arrangement of interaction points that mimics the binding pattern of endogenous ligands, such as ATP in the case of kinase inhibitors.

Impact of Substituent Electronic and Steric Effects on Biological Potency and Selectivity

Modifications to the this compound scaffold have a profound impact on biological activity, demonstrating clear electronic and steric trends.

Substituents on the N1-Benzyl Ring: The nature and position of substituents on the N1-benzyl ring significantly influence binding affinity and potency. Structure-activity relationship studies on related pyrazole derivatives targeting the metabotropic glutamate-5 receptor revealed that adding a halogen atom (e.g., fluorine) to the ortho-position of a phenyl ring at N1 increased both binding and functional activity. nih.gov This suggests that steric bulk and electronegativity at this position can be tuned to optimize interactions within the target's binding pocket.

Substituents on the Carboxamide Nitrogen: The group attached to the carboxamide nitrogen extends into a solvent-exposed region or a specific sub-pocket of the target. For a series of 5-amino-1H-pyrazole-4-carboxamide derivatives designed as pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, modifications at this position were critical for achieving high potency. nih.gov

The following table illustrates the impact of substituents on the activity of related pyrazole carboxamide scaffolds against various targets.

Compound IDTargetCore ScaffoldKey SubstituentsActivity (IC₅₀)
10h FGFR1, FGFR2, FGFR35-amino-1H-pyrazole-4-carboxamideCovalent warhead on carboxamide side chain46 nM, 41 nM, 99 nM nih.gov
VU-1545 mGluR5N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide4-nitro on benzamide, 2-fluoro on 1-phenyl9.6 nM (EC₅₀) nih.gov
CDPPB mGluR5N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide3-cyano on benzamide77 nM (EC₅₀) nih.gov
BKI 1708 CpCDPK15-aminopyrazole-4-carboxamideNot specifiedPotent inhibitor nih.gov

Rational Design Strategies Based on SAR Insights for Enhanced Activity

Insights from SAR studies have enabled the rational design of more potent and selective inhibitors based on the 5-aminopyrazole-4-carboxamide scaffold.

Structure-Based Drug Design: X-ray co-crystal structures of inhibitors bound to their targets provide a roadmap for optimization. For example, the co-crystal structure of compound 10h, a pan-FGFR inhibitor, revealed its irreversible binding mode, guiding further design of covalent inhibitors to overcome drug resistance. nih.gov

Targeting Resistance Mutations: A key strategy has been the development of inhibitors that are active against both wild-type and mutant forms of a target enzyme. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been specifically designed as covalent inhibitors to target gatekeeper mutations in FGFRs, which are a common cause of acquired resistance to therapy. nih.gov

Exploiting Specific Pockets: In the development of "bumped-kinase inhibitors" (BKIs) for parasitic diseases, the 5-aminopyrazole-4-carboxamide scaffold was modified to selectively target a unique glycine (B1666218) gatekeeper residue in the parasite kinase (CpCDPK1) compared to the bulkier residue in human kinases. nih.gov Design strategies have included adding hydroxyl-containing groups that project into the ribose-binding pocket, which are generally well-tolerated and can enhance potency. nih.gov

Analysis of Conformational Preferences and Bioactive Conformation Postulation

The bioactive conformation of this compound derivatives is critical for their interaction with biological targets. The molecule is not entirely rigid, with rotational freedom around the bonds connecting the benzyl group to the pyrazole and the carboxamide group to the pyrazole.

Crystallographic studies of related compounds provide insight into preferred low-energy conformations. For 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring is nearly coplanar with the amino and carboxyl groups, a conformation stabilized by an intramolecular hydrogen bond. nih.gov However, the phenyl group at N1 is significantly twisted out of this plane, with a dihedral angle of 48.13°. nih.gov This twisted conformation is likely relevant for the N1-benzyl group as well, allowing the molecule to adopt a three-dimensional shape that fits into the complex topography of a binding site.

Molecular modeling and X-ray crystallography of inhibitors bound to their targets, such as the structure of compound 10h with FGFR1, confirm the importance of this non-planar conformation. nih.gov These studies allow for a precise postulation of the bioactive conformation, showing how the pyrazole core, the N1-substituent, and the carboxamide group are oriented to maximize favorable interactions with key residues in the active site.

Optimization of Ligand Efficiency and Lipophilic Ligand Efficiency

In modern drug discovery, potency alone is not sufficient. Lead compounds must also exhibit favorable physicochemical properties, which can be quantified using metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP), aiming to achieve high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. Optimization strategies for the 5-aminopyrazole-4-carboxamide scaffold involve introducing polar groups or making structural modifications that enhance potency more than they increase lipophilicity. For instance, the introduction of hydroxyl groups, as seen in BKIs, can improve LLE by increasing potency while also adding polarity. nih.gov

By systematically applying these principles, medicinal chemists can refine the this compound scaffold to produce drug candidates with a balanced profile of high potency and drug-like properties.

Pre Clinical Pharmacokinetic and Pharmacodynamic Evaluation

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. This is often first assessed using in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Currently, there is a lack of publicly available data specifically detailing the in vitro metabolic stability of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide in human, rat, or mouse liver microsomes.

However, studies on other structurally related pyrazole (B372694) carboxamide derivatives can provide some context. For instance, one study on a different pyrazole carboxamide derivative (compound 12) demonstrated modest metabolic stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining after a 120-minute incubation, respectively. In contrast, the same compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same incubation period. researchgate.net This highlights the species-specific differences in metabolism that can occur even within the same chemical class. Another study on N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC) showed that after a 60-minute incubation with liver microsomes in the presence of NADPH, the remaining compound was 42.8% in rats, 0.8% in dogs, and 42.0% in humans. nih.gov

Without direct experimental data for this compound, its metabolic stability profile remains to be determined.

Table 1: Illustrative In Vitro Metabolic Stability Data of a Related Pyrazole Carboxamide Derivative (Compound 12)

SpeciesIncubation Time (min)Compound Remaining (%)
Mouse12027.5
Rat12016.7
Human12072.6

Note: This data is for a different pyrazole carboxamide derivative and is not representative of this compound. researchgate.net

In Vitro and In Vivo Pharmacokinetic Profiling (e.g., Oral Exposure, Absorption, Distribution, Plasma Half-life)

Comprehensive pharmacokinetic profiling is essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. This includes determining its oral bioavailability, plasma concentration over time, and distribution into various tissues.

To date, specific in vitro or in vivo pharmacokinetic data for this compound, including its oral exposure, absorption characteristics, distribution, and plasma half-life, have not been reported in the scientific literature.

Research on other 5-aminopyrazole derivatives has highlighted challenges in achieving favorable pharmacokinetic properties. For example, a study on a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide inhibitors of IRAK4 noted that while potent, some derivatives exhibited poor membrane permeability and low oral bioavailability in rats. nih.gov This underscores the importance of specific structural features in determining the pharmacokinetic behavior of compounds within this class.

Further investigation is required to characterize the complete pharmacokinetic profile of this compound.

Efficacy Studies in Relevant Animal Models (e.g., Disease Models like mouse infection models, tumor xenografts)

Efficacy studies in relevant animal models are crucial for demonstrating the potential therapeutic utility of a drug candidate. Based on its in vitro activities, this compound has been investigated for its potential in oncology and infectious diseases.

While direct in vivo efficacy data for this compound in animal models of cancer or infection is not currently available, its in vitro activity suggests potential therapeutic applications. The compound has demonstrated significant inhibitory activity against various cancer cell lines. Specifically, it has been shown to suppress the proliferation of NCI-H520 lung cancer cells, as well as SNU-16 and KATO III gastric cancer cells, with IC50 values of 19 nM, 59 nM, and 73 nM, respectively.

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Data from in vitro cell proliferation assays.

Furthermore, the broader class of 5-aminopyrazole-4-carboxamide derivatives has shown promise in in vivo models of infectious disease. A study on bumped-kinase inhibitors (BKIs) with this core structure for the treatment of Cryptosporidiosis, a diarrheal disease, demonstrated efficacy in a mouse infection model. nih.gov In this study, a related compound, BKI 1708, was efficacious at a dose of 8 mg/kg administered once daily for 5 days. nih.gov Another compound from the same class, BKI 1770, was effective at 30 mg/kg dosed twice daily for 5 days. nih.gov These findings suggest that the 5-aminopyrazole-4-carboxamide scaffold can be a promising starting point for the development of effective therapeutic agents. However, the in vivo efficacy of this compound itself remains to be established in relevant animal models.

Future Research Directions and Therapeutic Prospects

Strategies for Further Optimization of the 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide Scaffold

The optimization of the this compound scaffold is a key focus of ongoing research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A primary strategy involves structure-activity relationship (SAR) studies, where systematic modifications are made to different parts of the molecule to understand their impact on biological activity.

Key optimization strategies include:

Modification of the N1-substituent: The benzyl (B1604629) group at the N1 position is a critical determinant of activity. Research has shown that replacing or modifying this group can significantly alter target engagement and metabolic stability. For instance, in the development of bumped-kinase inhibitors (BKIs) for cryptosporidiosis, introducing a hydroxyl aliphatic chain at the N1 position was found to reduce systemic exposure and increase fecal levels, which may be beneficial for treating gastrointestinal infections. nih.gov

Amide Group Modification: The carboxamide moiety at the C4 position is crucial for forming key interactions with biological targets, often through hydrogen bonding. doi.org Altering the substituents on the amide nitrogen can modulate potency and selectivity. In the pursuit of Hsp90 inhibitors, replacing the 4-phenyl substituent with various amides or piperazine (B1678402) derivatives has been a successful strategy to achieve highly potent compounds. nih.gov

Substitution on the Pyrazole (B372694) Ring: Although the 5-amino group is often considered essential for the activity of many derivatives, modifications at other positions of the pyrazole core can be explored to refine properties. mdpi.com

Scaffold Hopping and Ring Fusion: A more advanced strategy involves using the 5-aminopyrazole core as a starting point for creating fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles. mdpi.comnih.gov This approach dramatically alters the three-dimensional shape and electronic properties of the molecule, potentially leading to engagement with entirely new biological targets. nih.gov For example, the condensation of 5-aminopyrazole with various bielectrophilic molecules has yielded a range of fused pyrazoloazines with diverse pharmacological activities. nih.gov

X-ray crystallography plays a vital role in these optimization efforts, providing detailed insights into how these molecules bind to their protein targets. This structural information allows for rational, structure-based drug design, guiding chemists in making modifications that enhance binding affinity and selectivity. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While initially explored for applications such as anticancer and antimicrobial agents, the versatility of the 5-aminopyrazole-4-carboxamide scaffold has prompted investigation into a broader range of therapeutic areas. The ability of this chemical framework to interact with various enzymes and receptors makes it a rich source for discovering drugs with novel mechanisms of action. beilstein-journals.orgresearchgate.net

Emerging therapeutic areas and targets include:

Parasitic Infections: The scaffold has shown significant promise in developing treatments for cryptosporidiosis, a major cause of diarrheal disease. nih.gov Derivatives have been designed as "bumped-kinase inhibitors" that selectively target parasite calcium-dependent protein kinases (CDPKs) without affecting the corresponding human kinases, offering a promising avenue for non-toxic therapies. nih.gov

Enzyme Inhibition: Pyrazole-carboxamide derivatives have been identified as potent inhibitors of various enzyme classes.

Carbonic Anhydrases (CAs): Novel pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are implicated in disorders like glaucoma and epilepsy. nih.gov

Heat Shock Protein 90 (Hsp90): The 3,4-diaryl pyrazole scaffold is a well-established inhibitor of Hsp90, an important target in cancer therapy due to its role in stabilizing numerous oncoproteins. nih.gov

Succinate (B1194679) Dehydrogenase (SQR): N-benzoxazol-5-yl-pyrazole-4-carboxamides have been identified as a new class of potent SQR inhibitors, a target for developing new antibacterial agents. doi.org

Receptor Antagonism: The 5-aminopyrazole structure has been utilized to create antagonists for various receptors, including the corticotrophin-releasing factor-1 (CRF-1) receptor and GABA receptors, indicating potential applications in neurological and stress-related disorders. beilstein-journals.org

Antibiotic Adjuvants: Researchers are exploring pyrazole compounds as adjuvants that can be co-administered with existing antibiotics. These compounds can enhance the efficacy of drugs like colistin (B93849) against resistant bacteria such as Acinetobacter baumannii, representing a novel strategy to combat antibiotic resistance. nih.gov

The following table summarizes some of the novel biological targets being explored for pyrazole-carboxamide derivatives.

Target ClassSpecific TargetPotential Therapeutic AreaReference
Parasite Kinases Cryptosporidium parvum CDPK1Cryptosporidiosis nih.gov
Human Enzymes Carbonic Anhydrase I & IIGlaucoma, Epilepsy nih.gov
Hsp90Cancer nih.gov
Fibroblast Growth Factor Receptors (FGFRs)Cancer nih.gov
Bacterial Enzymes Succinate Dehydrogenase (SQR)Bacterial Infections doi.org
Receptors Corticotrophin-releasing factor-1 (CRF-1)Neurological Disorders beilstein-journals.org
Bacterial Systems Antibiotic Resistance MechanismsAdjuvant Therapy nih.gov

Development of Next-Generation Analogues with Improved Efficacy and Pharmacological Profiles

The development of next-generation analogues of this compound is focused on overcoming limitations of earlier compounds, such as off-target effects, poor metabolic stability, or the emergence of drug resistance. A key trend is the design of highly selective and covalent inhibitors.

One prominent example is the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors. nih.gov Aberrant FGFR signaling is a driver in various cancers, but the clinical efficacy of early inhibitors has been hampered by drug resistance, often through "gatekeeper" mutations. nih.gov To address this, a new series of 5-amino-1H-pyrazole-4-carboxamide derivatives was designed to bind irreversibly to FGFRs. The representative compound, 10h , demonstrated potent, nanomolar activity against multiple FGFR isoforms as well as the key V564F gatekeeper mutant. nih.gov The covalent binding mechanism ensures a durable therapeutic effect and provides a strategy to overcome mutation-based resistance. nih.gov

Another area of advancement is in the development of bumped-kinase inhibitors (BKIs) for cryptosporidiosis with improved pharmacological profiles. While early BKIs showed efficacy, concerns about potential cardiotoxicity (indicated by hERG assay results) prompted further optimization of the 5-aminopyrazole-4-carboxamide scaffold. nih.gov This led to the identification of new preclinical candidates like BKI 1708 and BKI 1770 , which demonstrated good efficacy in animal models of infection along with a significantly improved safety profile, showing no observable toxicity at high doses. nih.gov

The table below highlights the improved profiles of representative next-generation analogues.

CompoundTarget(s)Key Improvement(s)Reference
10h Pan-FGFR (wild-type and mutants)Covalent binding mechanism; overcomes gatekeeper mutation resistance. nih.gov
BKI 1708 C. parvum kinasesMaintained efficacy with an improved safety profile (reduced hERG liability). nih.gov
BKI 1770 C. parvum kinasesMaintained efficacy with an improved safety profile. nih.gov
Pirtobrutinib Bruton Kinase (BTK)Reversible, non-covalent inhibitor effective against malignancies with resistance to prior covalent BTK inhibitors. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Future Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of pyrazole-based therapeutics. researchgate.netmednexus.org These computational tools can analyze vast and complex datasets, accelerating the drug discovery pipeline, reducing costs, and improving the probability of success. premierscience.comnih.gov

Key applications of AI/ML in this context include:

Virtual Screening and Target Identification: AI algorithms can screen massive virtual libraries of pyrazole derivatives against modeled protein targets to identify promising initial hits. researchgate.netpremierscience.com This process is significantly faster and more cost-effective than traditional high-throughput screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data from pyrazole analogues to build sophisticated QSAR models. researchgate.net These models can then predict the biological activity of novel, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. mednexus.org

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic characteristics. nih.gov These models "learn" the rules of chemistry and pharmacology to build novel structures from the ground up.

ADMET Prediction: A significant challenge in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. AI and ML models can predict these properties with increasing accuracy early in the discovery process, helping to eliminate candidates that are likely to fail later in development due to poor pharmacological profiles. premierscience.comnih.gov

Molecular Dynamics Simulations: Computational approaches like molecular dynamics simulations, often enhanced by ML, can provide insights into the dynamic interactions between a pyrazole ligand and its target protein. doi.orgnih.gov This helps in understanding the binding mechanism and designing molecules with improved affinity and residence time.

Q & A

Q. Methodological

  • In vitro assays : Use cell lines (e.g., cancer or microbial models) to screen for cytotoxicity or antimicrobial activity. Dose-response curves (IC₅₀/EC₅₀) quantify potency .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogenated benzyl groups) to identify key pharmacophores .
  • In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies after establishing low toxicity in vitro .

What advanced techniques elucidate reaction mechanisms for pyrazole synthesis?

Q. Methodological

  • Isotopic labeling : Track carbon/nitrogen sources using ¹³C/¹⁵N-labeled reagents in NMR or MS studies.
  • Kinetic analysis : Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps.
  • Computational modeling : Simulate transition states (e.g., Gaussian or ORCA software) to propose plausible mechanisms .

How should researchers handle conflicting data in published synthetic protocols?

Methodological
Contradictions (e.g., divergent yields for similar reactions) may stem from undocumented variables like moisture sensitivity or catalyst purity.

  • Reproduce key steps : Replicate procedures under inert atmospheres (N₂/Ar) to assess moisture/oxygen sensitivity .
  • Comparative studies : Test alternative catalysts (e.g., p-TsOH vs. H₂SO₄) or solvents (DMF vs. THF) to identify optimal conditions .

What are the best practices for storing and handling this compound?

Basic
Store under anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis of the carboxamide group. For biological testing, prepare fresh stock solutions in DMSO to avoid freeze-thaw degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.